molecular formula C21H17FN2O2 B2716113 N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide CAS No. 896295-44-6

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide

Cat. No.: B2716113
CAS No.: 896295-44-6
M. Wt: 348.377
InChI Key: XTERHDXECDMLAB-UHFFFAOYSA-N
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Description

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two pharmaceutically relevant motifs: a 5-oxopyrrolidine scaffold and a naphthalene carboxamide group. The 5-oxopyrrolidine core is a feature in many compounds with demonstrated biological activity. Specifically, derivatives of 1-substituted 5-oxopyrrolidine-3-carboxylic acid have been investigated for their anticancer properties , showing cytotoxic effects against aggressive cancer cell lines such as triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375) . The inclusion of a fluorophenyl substituent is a common strategy in drug design, as fluorine atoms can influence a molecule's conformation, metabolic stability, and binding affinity through their high electronegativity and potential for hydrogen bonding . Furthermore, the naphthalene moiety is a privileged structure in the development of enzyme inhibitors. Naphthalene-based compounds have been rationally designed as potent, competitive inhibitors for viral proteases, including SARS-CoV-2 Papain-like protease (PLpro) , an enzyme essential for viral replication . Inhibition of such targets can disrupt viral life cycles and modulate host immune responses. This combination of structural features makes this compound a promising candidate for further investigation in oncology and infectious disease research, particularly for studying novel pathways in apoptosis and viral replication. This product is intended For Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O2/c22-17-7-9-19(10-8-17)24-13-18(12-20(24)25)23-21(26)16-6-5-14-3-1-2-4-15(14)11-16/h1-11,18H,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTERHDXECDMLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . The fluorophenyl group is introduced through a nucleophilic substitution reaction, while the naphthamide moiety is attached via amide coupling reactions using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of microwave irradiation techniques can also enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted analogs with different functional groups replacing the fluorophenyl moiety.

Scientific Research Applications

Chemistry

In the field of organic chemistry, N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide serves as a versatile building block for synthesizing more complex organic molecules. It can be utilized in various organic transformations, including:

  • Nucleophilic substitution reactions : The compound can react with various nucleophiles to form new derivatives.
  • Oxidation and reduction reactions : It can undergo oxidation to introduce additional functional groups or reduction to convert carbonyl groups into alcohols.

Biology

The compound's structural features make it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids. Notable applications include:

  • Kinase modulation : The fluorophenyl group enhances binding affinity to specific protein targets, potentially leading to therapeutic effects in diseases characterized by dysregulated kinase activity.
  • Drug development : Its unique properties may facilitate the design of new drugs targeting specific biological pathways.

Industry

In industrial applications, this compound is explored for developing new materials with distinct properties. Applications include:

  • Polymer synthesis : The compound can act as a monomer or additive in polymer formulations.
  • Coatings : Its chemical properties may enhance the performance of coatings in various applications.

Case Studies

  • Biological Activity Assessment : Research has demonstrated that this compound exhibits significant inhibitory effects on certain kinases, indicating its potential as a therapeutic agent in cancer treatment .
  • Material Science Application : In a study focused on polymer composites, the incorporation of this compound into polymer matrices improved mechanical properties and thermal stability, showcasing its utility in material science .

Mechanism of Action

The mechanism of action of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the naphthamide moiety can form hydrogen bonds with target proteins. This compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Chalcone Derivatives with 4-Fluorophenyl Moieties

Chalcone derivatives containing the (E)-1-(4-fluorophenyl)prop-2-en-1-one skeleton (e.g., 4-fluoro-chalcone and substituted variants) share structural similarities with the target compound’s fluorophenyl group. Key differences and findings include:

Compound Substituents Dihedral Angle (Central vs. Fluorophenyl Ring) Reported Activity
(E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one Phenyl 7.14°–56.26° Anticancer, antimicrobial
(E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one 4-Methylphenyl 14.32° Not specified
1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 4-Methoxyphenyl 22.45° Photophysical applications

Key Observations :

  • The target compound’s pyrrolidinone ring replaces the chalcone’s α,β-unsaturated ketone, likely altering conformational flexibility and hydrogen-bonding capacity.

Indazole Carboxamide Analogs (e.g., 4F-CUMYL-5F-PINACA)

4F-CUMYL-5F-PINACA (1-(5-fluoropentyl)-N-[2-(4-fluorophenyl)propan-2-yl]-1H-indazole-3-carboxamide) shares a carboxamide linkage and fluorophenyl group with the target compound. Comparative analysis:

Feature Target Compound 4F-CUMYL-5F-PINACA
Core Structure Naphthalene-2-carboxamide + pyrrolidinone Indazole-3-carboxamide + fluoropentyl chain
Fluorine Position 4-Fluorophenyl 4-Fluorophenyl + 5-fluoropentyl
Biological Relevance Unknown (structural inference) Synthetic cannabinoid receptor agonist (psychoactive)

Key Observations :

  • Both compounds utilize fluorinated aromatic groups for enhanced receptor binding and metabolic stability.
  • The indazole core in 4F-CUMYL-5F-PINACA is associated with cannabinoid receptor affinity, whereas the target compound’s naphthalene system may prioritize different targets (e.g., kinases or enzymes).

Oxadiazole and Benzodioxole Carboxamides

Compounds like N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide and related analogs highlight variations in heterocyclic systems:

Compound Core Structure Substituents Reported Activity
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide Oxadiazole + naphthalene 4-Chlorophenyl Antimicrobial, anti-inflammatory
N-[2-(4-methylphenyl)-5-oxidanylidene-...-yl]-2-phenyl-ethanamide Dihydrothienopyrazole + ethanamide 4-Methylphenyl Not specified

Key Observations :

  • The oxadiazole ring in these analogs may improve metabolic stability compared to the target compound’s pyrrolidinone.

Structural and Functional Implications

  • Naphthalene vs.
  • Pyrrolidinone vs. α,β-Unsaturated Ketone: The pyrrolidinone’s lactam structure may improve solubility and reduce reactivity compared to chalcones’ enone system.
  • Fluorophenyl Positioning : The 4-fluorophenyl group is a common feature across analogs, suggesting its critical role in balancing lipophilicity and electronic effects.

Biological Activity

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Structural Characteristics

The compound features a complex structure that includes:

  • Pyrrolidinone Ring : Enhances interactions with biological macromolecules.
  • Naphthalene Carboxamide Moiety : Provides a hydrophobic environment for binding.
  • Fluorophenyl Group : Increases binding affinity to specific targets due to its electron-withdrawing properties.

These structural components contribute to the compound's unique reactivity and potential therapeutic applications, particularly in oncology and neurology .

The biological activity of this compound primarily involves:

  • Enzyme Interaction : The compound interacts with various enzymes and receptors, potentially inhibiting their activity.
  • Cell Cycle Modulation : Preliminary studies indicate that it may induce apoptosis in cancer cells by arresting the cell cycle at the S phase .

Antimycobacterial Activity

Research has shown that compounds related to naphthalene-2-carboxamides exhibit significant antimycobacterial properties. For instance, N-(4-fluorophenyl)-1-hydroxynaphthalene-2-carboxamide demonstrated notable activity against Mycobacterium kansasii with a minimum inhibitory concentration (MIC) of 14.2 μmol/L . This suggests that similar derivatives may possess comparable or enhanced biological activities.

Structure-Activity Relationships (SAR)

A study evaluating various naphthalene derivatives highlighted the importance of structural modifications on biological activity. The presence of specific substituents on the naphthalene ring significantly influenced activity against different strains of bacteria . For instance, increasing lipophilicity did not always correlate with increased activity, indicating that optimal structural configurations are crucial for efficacy.

Case Study 1: Antitumor Activity

In a study focusing on antitumor effects, compounds related to this compound were evaluated for their ability to induce apoptosis in HepG2 liver cancer cells. The results indicated that treatment led to increased expression of pro-apoptotic proteins and decreased anti-apoptotic factors, suggesting a mechanism involving mitochondrial pathways .

Case Study 2: QSAR Analysis

Quantitative structure–activity relationship (QSAR) models have been developed to predict the biological activities of naphthalene derivatives. These models help in understanding how variations in chemical structure affect biological efficacy and can guide future drug design efforts .

Data Summary Table

Compound NameBiological ActivityMIC (μmol/L)Notable Features
N-(4-fluorophenyl)-1-hydroxynaphthalene-2-carboxamideAntimycobacterial14.2Effective against M. kansasii
IMB-1406AntitumorIC50: 6.92–8.99Induces apoptosis in HepG2 cells
This compoundPotential anticancer agentTBDStructure allows interaction with enzymes

Q & A

Q. Basic

  • NMR : 1^1H NMR (DMSO-d6) identifies aromatic protons (δ 7.2–8.5 ppm), fluorophenyl signals (δ 7.0–7.3 ppm), and the pyrrolidinone carbonyl (δ 172–174 ppm). 13^{13}C NMR confirms the carboxamide carbonyl (δ 165–168 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 366.12 [M+H]+^+) validates molecular weight .

What strategies mitigate byproduct formation during fluorophenyl ring substitution?

Q. Advanced

  • Protecting Groups : Temporarily protect the pyrrolidinone nitrogen with tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.
  • Regioselective Catalysis : Use Pd(PPh3_3)4_4/CuI in Sonogashira couplings for precise aryl-alkyne attachments.
  • HPLC Monitoring : Track reaction progress with reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate intermediates .

What are the solubility and stability profiles of this compound under varying conditions?

Q. Basic

  • Solubility : Soluble in DMSO (>50 mg/mL), sparingly soluble in water (<0.1 mg/mL).
  • Stability : Stable at −20°C for 2 years in anhydrous DMSO. Degrades at >80°C or under prolonged UV exposure, forming naphthalene-2-carboxylic acid and fluorophenyl fragments .

How does the fluorophenyl group influence binding affinity in kinase inhibition assays?

Advanced
The 4-fluorophenyl moiety enhances hydrophobic interactions with ATP-binding pockets in kinases (e.g., EGFR). In silico docking (AutoDock Vina) shows a ΔG of −9.2 kcal/mol, comparable to clinical kinase inhibitors. In vitro assays (IC50_{50} = 12 nM) confirm competitive inhibition .

What computational methods predict structure-activity relationships (SAR) for pyrrolidinone modifications?

Q. Advanced

  • QSAR Modeling : Use Gaussian09 for DFT calculations to assess electron-withdrawing effects of fluorine on aromatic rings.
  • Molecular Dynamics : GROMACS simulations reveal that replacing 4-fluorophenyl with chlorophenyl reduces binding stability (RMSD increases from 1.2 Å to 2.8 Å) .

How are conflicting bioactivity data resolved across different cell lines?

Q. Advanced

  • Dose-Response Curves : Re-test activity in triplicate across 3–5 cell lines (e.g., HEK293, HeLa) to identify outlier results.
  • Metabolic Stability : Use liver microsome assays (human/rat) to rule out cytotoxicity from metabolite interference.
    Discrepancies in IC50_{50} values (e.g., 12 nM vs. 45 nM) often arise from varying P-glycoprotein expression levels .

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